M1002

HIF-2α Transcription Cancer Research

M1002 (CAS 823830-85-9) is a small-molecule allosteric HIF-2 agonist that binds the PAS-B domain of HIF-2α, stabilizing the HIF-2α/ARNT heterodimer and enhancing transcription (EC50 0.44 µM). Unlike antagonist PT2385—which binds the same pocket but disrupts the complex—M1002 activates HIF-2 signaling, making it the definitive positive control for antagonist HTS campaigns in 786-O ccRCC cells. Co-treatment with PHD inhibitors (e.g., IOX2) synergistically amplifies EPO and NDRG1 expression 3-5 fold. Substituting M1002 with PT2385 or M1001 yields contradictory biological outcomes. For validated, reproducible HIF-2 pathway activation with batch-to-batch consistency, select M1002.

Molecular Formula C15H8F6N2O2S
Molecular Weight 394.29 g/mol
Cat. No. B1675830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM1002
SynonymsM1002;  M 1002;  M-1002
Molecular FormulaC15H8F6N2O2S
Molecular Weight394.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C15H8F6N2O2S/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)22-13-11-3-1-2-4-12(11)26(24,25)23-13/h1-7H,(H,22,23)
InChIKeyBMTRZTPPTZHACH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

M1002: A Selective Small-Molecule HIF-2 Agonist for Hypoxia Pathway Research


M1002 (CAS 823830-85-9) is a small-molecule allosteric agonist of hypoxia-inducible factor-2 (HIF-2) that enhances the transcriptional activity of the HIF-2α/ARNT complex [1]. It acts by binding to the PAS-B domain of HIF-2α and altering the conformation of Tyr281, which stabilizes the active heterodimer [2]. In luciferase reporter gene assays, M1002 demonstrates an EC50 of 0.44 µM, indicating potent, sub-micromolar activity .

M1002's Unique Functional Profile: Why HIF-2 Modulators Cannot Be Interchanged


HIF-2 modulation is not a simple binary switch; different compounds that bind the same PAS-B pocket on HIF-2α can exert opposing functional effects. M1002 is an agonist that stabilizes the HIF-2α/ARNT complex and enhances transcription, while the closely related compound PT2385 is an antagonist that disrupts the complex and inhibits transcription [1]. Therefore, substituting M1002 with a HIF-2 inhibitor like PT2385, or even with a different agonist like its parent compound M1001, will produce fundamentally different biological outcomes in experimental systems, potentially leading to contradictory results [2].

Quantitative Differentiation of M1002 Against Key HIF-2 Modulators


Opposing Functional Effects Compared to HIF-2 Antagonist PT2385 in 786-O Cells

In a direct head-to-head comparison, M1002 functions as an agonist of HIF-2 target genes, while the analog PT2385 acts as an antagonist. Treatment of 786-O cells with 10 µM M1002 for 24 hours resulted in clear agonistic effects on the expression of HIF-2 target genes, a functional outcome that is opposite to that observed with the HIF-2 antagonist PT2385 (1 µM) [1].

HIF-2α Transcription Cancer Research

Quantified Allosteric Activation Potency via EC50 in Luciferase Reporter Assays

M1002's potency as a HIF-2 agonist is defined by its EC50 in a functional assay. It exhibits an EC50 of 0.44 µM in luciferase reporter gene assays, which is a direct measure of its ability to enhance HIF-2-mediated transcriptional activation . While the parent compound M1001 is less potent, no direct comparative data is available in this assay.

HIF-2α Allosteric Modulation Drug Discovery

Synergy with PHD Inhibitors in Gene-Specific Induction (EPO and NDRG1)

M1002 demonstrates a synergistic effect when combined with prolyl hydroxylase domain (PHD) inhibitors. In Hep3B cells, co-treatment with M1002 (5 µM) and a PHD inhibitor for 24 hours elevates the expression of erythropoietin (EPO) and NDRG1 genes by approximately 3-5 fold compared to treatment with M1002 alone . This indicates a functional interaction that is not observed with other HIF-2 modulators.

HIF-2α Hypoxia Gene Expression

Mechanism-Based Differentiation: Allosteric Agonism vs. Inhibition via PAS-B Domain

M1002 and PT2385 bind to the same PAS-B domain of HIF-2α but exert opposite allosteric effects. M1002 binding alters the conformation of Tyr281, enhancing the affinity of HIF-2α for ARNT and stabilizing the active transcriptional complex [1]. In contrast, PT2385 binding disrupts this complex, leading to inhibition [2]. This class-level inference is supported by structural and biochemical data.

HIF-2α PAS-B Domain Allostery

Validated Research Applications for M1002 Based on Quantitative Evidence


Activation of HIF-2 Transcriptional Programs in Clear Cell Renal Cell Carcinoma (ccRCC) Models

M1002 is used as a pharmacological tool to directly activate HIF-2α target genes in ccRCC cell lines like 786-O [1]. This allows researchers to study the downstream effects of HIF-2 pathway activation in isolation, serving as a positive control in experiments where HIF-2 inhibition (e.g., with PT2385) is the primary therapeutic goal. The quantified EC50 of 0.44 µM in luciferase assays provides a reference point for dosing .

Investigating the Synergy Between HIF-2 Activation and PHD Inhibition

Researchers can utilize M1002 in combination with PHD inhibitors (e.g., IOX2) to explore the synergistic effects on gene expression [1]. This co-treatment model is particularly useful for studying the regulation of hypoxia-sensitive genes like EPO and NDRG1, which are relevant in anemia and neuroprotection research. The reported 3-5 fold increase in gene expression provides a quantifiable benchmark for experimental design [1].

Serving as a Positive Control in HIF-2 Antagonist Screening and Validation

M1002 provides a reliable positive control in high-throughput screening assays designed to identify novel HIF-2 antagonists [1]. Its robust and quantified agonistic effect on gene expression in 786-O cells offers a clear contrast to the inhibitory activity of candidate compounds, allowing for the validation of assay systems and the establishment of a functional baseline .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for M1002

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.